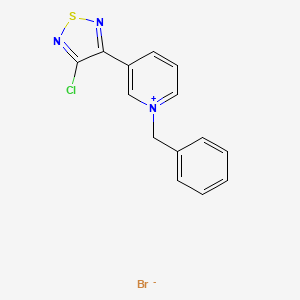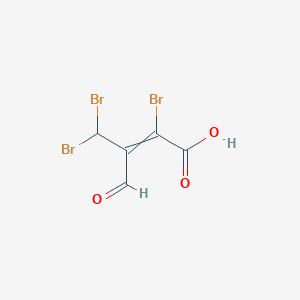
2,4,4-Tribromo-3-formylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Tribromo-3-formylbut-2-enoic acid: is a chemical compound with the molecular formula C5H3Br3O3. It is characterized by the presence of three bromine atoms, a formyl group, and a butenoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Tribromo-3-formylbut-2-enoic acid typically involves the bromination of 3-formylbut-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction temperature is maintained at a moderate level to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Tribromo-3-formylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base
Major Products:
Oxidation: 2,4,4-Tribromo-3-carboxybut-2-enoic acid.
Reduction: 2,4,4-Tribromo-3-hydroxybut-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,4,4-Tribromo-3-formylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. .
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. .
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and selectivity
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymer additives
Mécanisme D'action
The mechanism of action of 2,4,4-Tribromo-3-formylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play a crucial role in its reactivity and binding affinity. The compound may act by:
Inhibiting enzymes: The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
Modulating signaling pathways: The presence of bromine atoms may enhance the compound’s ability to interact with signaling proteins, affecting cellular processes
Comparaison Avec Des Composés Similaires
2,4,4-Trichloro-3-formylbut-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4,4-Trifluoro-3-formylbut-2-enoic acid: Similar structure but with fluorine atoms instead of bromine.
2,4,4-Tribromo-3-hydroxybut-2-enoic acid: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness: 2,4,4-Tribromo-3-formylbut-2-enoic acid is unique due to the presence of three bromine atoms and a formyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
662723-24-2 |
|---|---|
Formule moléculaire |
C5H3Br3O3 |
Poids moléculaire |
350.79 g/mol |
Nom IUPAC |
2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11) |
Clé InChI |
FQEZPTRTPKZDHX-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


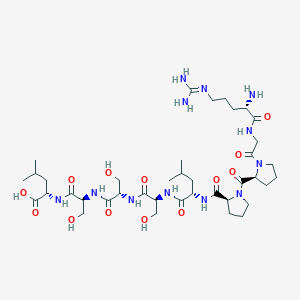
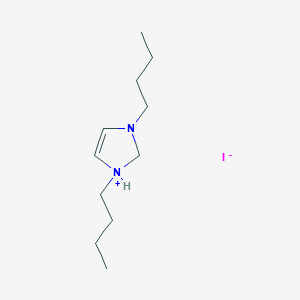
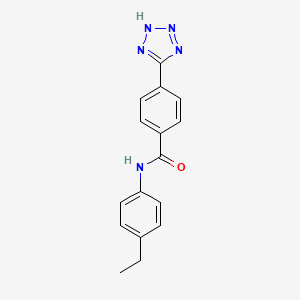
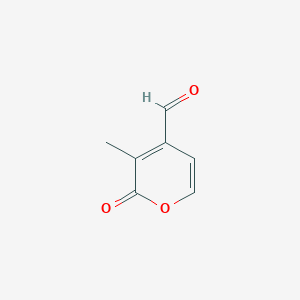
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
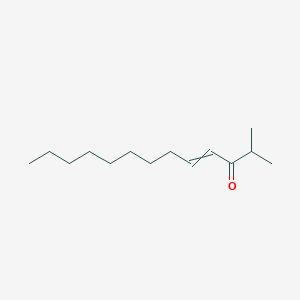
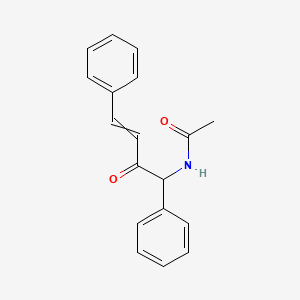
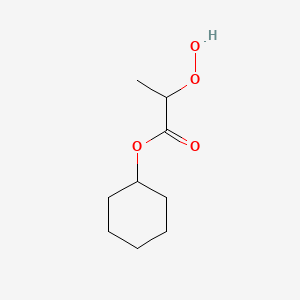
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
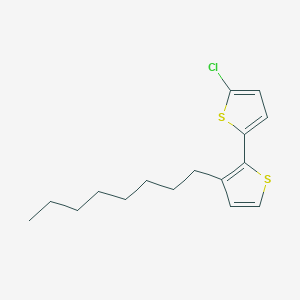
![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
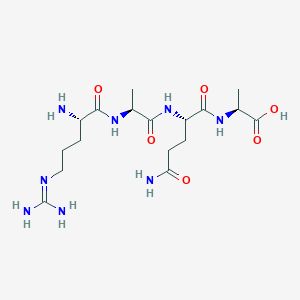
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
